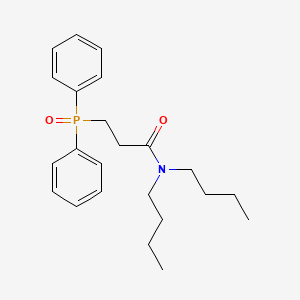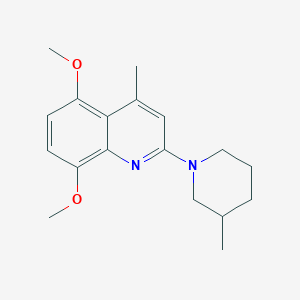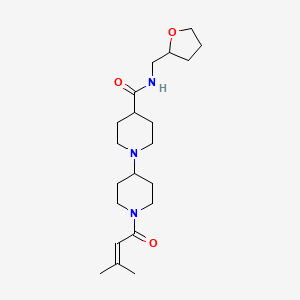
N,N-dibutyl-3-(diphenylphosphoryl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-3-(diphenylphosphoryl)propanamide, also known as DBPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBPP is a phosphorus-containing compound that belongs to the class of organophosphorus compounds. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-3-(diphenylphosphoryl)propanamide involves the formation of a covalent bond between the phosphorus atom and the enzyme's active site. This covalent bond inhibits the enzyme's activity, leading to the disruption of various biological processes. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. These enzymes are involved in the hydrolysis of various ester-containing compounds, including neurotransmitters and drugs.
Biochemical and Physiological Effects
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This accumulation of acetylcholine can lead to overstimulation of the cholinergic system, leading to various symptoms such as muscle weakness, respiratory distress, and convulsions. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has also been shown to inhibit the activity of butyrylcholinesterase, leading to the accumulation of butyrylcholine in the synaptic cleft. This accumulation of butyrylcholine can lead to various symptoms such as tremors, seizures, and respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various advantages and limitations for lab experiments. One advantage is its high selectivity towards certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. Another advantage is its stability and solubility in organic solvents, making it easy to handle and store. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is its potential side effects, which can affect the accuracy and reproducibility of lab experiments.
Zukünftige Richtungen
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various future directions for scientific research. One direction is the synthesis of new N,N-dibutyl-3-(diphenylphosphoryl)propanamide derivatives with improved selectivity and reduced toxicity. Another direction is the development of new methods for the synthesis of N,N-dibutyl-3-(diphenylphosphoryl)propanamide, which are more efficient and environmentally friendly. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide can be used as a template for the design of new phosphorus-containing compounds, which can be studied for their potential applications in various fields such as catalysis, materials science, and pharmacology.
Conclusion
In conclusion, N,N-dibutyl-3-(diphenylphosphoryl)propanamide is a phosphorus-containing compound that has gained attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action has been studied in detail. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been shown to have various biochemical and physiological effects, and it has various advantages and limitations for lab experiments. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide has various future directions for scientific research, which can lead to the development of new compounds with improved properties and applications.
Synthesemethoden
N,N-dibutyl-3-(diphenylphosphoryl)propanamide can be synthesized using different methods, including the reaction of dibutylamine with diphenylphosphoryl chloride in the presence of triethylamine. Another method involves the reaction of dibutylamine with diphenylphosphoryl azide in the presence of triethylamine. The product is obtained as a white solid, which is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic properties. N,N-dibutyl-3-(diphenylphosphoryl)propanamide has also been used as a chiral auxiliary in asymmetric synthesis, leading to the synthesis of enantiomerically pure compounds. Furthermore, N,N-dibutyl-3-(diphenylphosphoryl)propanamide has been used as a precursor in the synthesis of phosphorus-containing polymers, which have been studied for their potential applications in electronic and optoelectronic devices.
Eigenschaften
IUPAC Name |
N,N-dibutyl-3-diphenylphosphorylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NO2P/c1-3-5-18-24(19-6-4-2)23(25)17-20-27(26,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNOCCZXZDVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutyl-3-diphenylphosphorylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)

![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)

![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)

![1-(4-ethylphenyl)-3-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5140666.png)
![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)